molecular formula C7H3F13O2S B14441702 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurofluoridoite CAS No. 78499-30-6

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurofluoridoite

Cat. No.: B14441702
CAS No.: 78499-30-6
M. Wt: 398.14 g/mol
InChI Key: UTWYJRVMMFXNON-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurofluoridoite is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is primarily used in various industrial and scientific applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurofluoridoite typically involves the fluorination of heptyl sulfurofluoridoite. The process requires the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurofluoridoite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurofluoridoite has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Employed in the study of fluorinated compounds’ effects on biological systems.

    Medicine: Investigated for potential use in drug development due to its stability and bioavailability.

    Industry: Utilized in the production of fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurofluoridoite involves its interaction with molecular targets through fluorine atoms. The high electronegativity of fluorine enhances the compound’s ability to form strong bonds with various substrates. This property is exploited in catalysis and surface modification processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurofluoridoite is unique due to its specific fluorination pattern and the presence of a sulfurofluoridoite group. This combination imparts distinct chemical properties, making it more stable and reactive compared to other similar fluorinated compounds .

Properties

CAS No.

78499-30-6

Molecular Formula

C7H3F13O2S

Molecular Weight

398.14 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-fluorosulfinyloxyheptane

InChI

InChI=1S/C7H3F13O2S/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-22-23(20)21/h2H,1H2

InChI Key

UTWYJRVMMFXNON-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)F

Origin of Product

United States

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